1,2,9-Nonanetriol
Overview
Description
1,2,9-Nonanetriol is an organic compound with the molecular formula C9H20O3 and a molecular weight of 176.26 g/mol . It is a white to almost white powder or crystalline solid at room temperature . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,9-Nonanetriol can be synthesized through various synthetic routes. One common method involves the reduction of 1,2,9-nonanetricarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction typically proceeds as follows:
C9H14O6 (1,2,9-Nonanetricarboxylic acid) + 3 LiAlH4 → C9H20O3 (this compound) + 3 LiAlO2 + 3 H2
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the reactants and products.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 1,2,9-nonanetricarboxylic acid esters. This method uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions . The process is efficient and yields high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,9-Nonanetriol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,9-nonanetricarboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of nonane, a saturated hydrocarbon.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: 1,2,9-Nonanetricarboxylic acid.
Reduction: Nonane.
Substitution: 1,2,9-Trichlorononane when reacted with thionyl chloride.
Scientific Research Applications
1,2,9-Nonanetriol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with multiple hydroxyl groups.
Industry: It is employed in the production of specialty chemicals, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 1,2,9-Nonanetriol largely depends on its application. In chemical synthesis, its hydroxyl groups participate in various reactions, facilitating the formation of new bonds and functional groups. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1,2,9-Nonanetriol can be compared with other polyhydroxy compounds such as glycerol, 1,2,3-propanetriol, and 1,2,6-hexanetriol.
Glycerol (1,2,3-Propanetriol): Glycerol has three hydroxyl groups like this compound but differs in its shorter carbon chain and higher solubility in water.
1,2,6-Hexanetriol: This compound has a similar structure but with a shorter carbon chain, making it less hydrophobic compared to this compound.
The uniqueness of this compound lies in its longer carbon chain, which imparts distinct physical and chemical properties, making it suitable for specific industrial and research applications .
Properties
IUPAC Name |
nonane-1,2,9-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c10-7-5-3-1-2-4-6-9(12)8-11/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUVVDHSUIKLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CO)O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597398 | |
Record name | Nonane-1,2,9-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382631-42-7 | |
Record name | Nonane-1,2,9-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.